8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-(3-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with two distinct substituents:
- Position 8: A 3-methoxybenzoyl group, introducing lipophilic and electron-donating properties due to the methoxy substituent.
Molecular Formula: C₂₃H₂₆N₂O₆S (calculated based on structural analysis).
Molecular Weight: ~458.58 g/mol (estimated).
This compound’s structural complexity and dual functionalization make it a candidate for diverse applications, including medicinal chemistry and agrochemicals, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMDQWAEWMAWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 896378-91-9) is a complex organic molecule notable for its spirocyclic structure. Its molecular formula is with a molecular weight of 430.5 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound features several functional groups that may influence its biological activity:
- Methoxy group : Often associated with enhanced lipophilicity and potential interactions with biological membranes.
- Benzoyl and sulfonyl groups : These may contribute to the compound's ability to interact with specific enzymes or receptors.
Biological Activity
Research into the biological activity of this compound is still evolving, but preliminary studies suggest several areas of potential efficacy:
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The presence of the sulfonyl group is often linked to increased antibacterial properties. For example, related spirocyclic compounds have shown inhibition against various bacterial strains, suggesting that 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may also possess similar effects .
Anticancer Potential
The compound's structural similarities to known anticancer agents raise questions about its potential as a therapeutic agent. Research into spirocyclic compounds has revealed that they can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, spirohydantoins have been identified as effective inhibitors of prolyl hydroxylase enzymes, which are implicated in cancer progression .
Case Study 1: Antimicrobial Activity
A study examining a series of diazaspiro compounds found that those similar to 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Antitumor Activity
In another investigation focusing on spirocyclic compounds, researchers noted that derivatives showed promising results in inhibiting tumor growth in preclinical models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Diazabicyclo[3.3.0]octane | Similar spiro structure | Antimicrobial |
| 1,4-Dioxaspiro[4.5]decan | Related spirocyclic system | Anticancer |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | Contains hydantoin ring | Efficacious against PHD enzymes |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differentiators of the Target Compound
Dual Functionalization : Combines a polar tosyl group (position 4) with a moderately lipophilic 3-methoxybenzoyl group (position 8), balancing solubility and permeability.
Methoxy vs.
Lack of Halogens : Unlike or , the absence of chlorine or fluorine may reduce toxicity but limit metabolic stability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction conditions be optimized?
- Methodology : The compound’s spirocyclic core can be synthesized via cyclocondensation reactions. For example, a modified procedure involves refluxing a triazole derivative with substituted benzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the spiro ring . Optimization should use factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to maximize yield. Statistical methods like Design of Experiments (DoE) reduce trial runs while identifying critical parameters .
Q. How can spectroscopic techniques (e.g., IR, UV-Vis) confirm the structural integrity of the synthesized compound?
- Methodology : IR spectroscopy detects key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methoxybenzoyl group and sulfonyl S=O stretch at ~1150–1250 cm⁻¹). UV-Vis can monitor conjugation in the aromatic systems, with shifts indicating electronic interactions between substituents . Benzylic C-H stretching in spiro systems may show anomalous absorption due to electron-withdrawing effects .
Q. What purification strategies are effective for isolating spirocyclic compounds like this derivative?
- Methodology : Column chromatography with gradient elution (e.g., dichloromethane/methanol 9:1) effectively separates polar byproducts . For scale-up, membrane separation technologies (e.g., nanofiltration) or crystallization under controlled pH/temperature may improve purity .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) predict reactivity and guide synthesis of analogous spirocyclic derivatives?
- Methodology : Quantum mechanical methods (DFT, reaction path searches) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error synthesis . AI-driven platforms like COMSOL Multiphysics can simulate reaction dynamics and optimize parameters (e.g., solvent choice, catalyst loading) .
Q. What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationship (SAR) studies be designed?
- Methodology : Replace the 3-methoxybenzoyl or 4-methylbenzenesulfonyl groups with electron-deficient/donating substituents (e.g., fluoro, nitro) to probe electronic effects. Biological assays (e.g., anticonvulsant activity testing ) paired with multivariate analysis (e.g., PCA or PLS regression) can correlate structural features with activity. High-throughput screening automates SAR data collection .
Q. How do steric and electronic factors influence the stability of the spirocyclic core under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies (ICH guidelines) using HPLC to monitor degradation. Computational solvation models (e.g., COSMO-RS) predict solubility and stability trends. Benzylic C-H bond weakening due to electron-withdrawing groups (observed in IR ) may increase susceptibility to oxidative cleavage, requiring inert atmosphere storage .
Q. What strategies mitigate contradictions in reported biological data for spirocyclic compounds, such as conflicting IC₅₀ values across studies?
- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate purity via NMR/HPLC-MS. Meta-analyses using tools like ChemRxiv or Reaxys can identify outliers caused by impurities or methodological variability . Cross-laboratory reproducibility studies are critical .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
